1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
説明
1,6,7-Trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a fused imidazo-purine-dione scaffold. This core structure is a privileged motif in medicinal chemistry due to its versatility in targeting diverse biological pathways, including serotonin receptors (5-HT1A/5-HT7), phosphodiesterases (PDEs), and peroxisome proliferator-activated receptors (PPARγ) . The compound is characterized by:
特性
IUPAC Name |
6-(2-anilinoethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-11-12(2)24-14-15(22(3)18(26)21-16(14)25)20-17(24)23(11)10-9-19-13-7-5-4-6-8-13/h4-8,19H,9-10H2,1-3H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVPGVYDQTVMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Structure Construction: Imidazo[2,1-f]Purine Skeleton
The imidazo[2,1-f]purine system is typically derived from xanthine alkaloids such as theophylline (1,3-dimethylxanthine). A critical step involves cyclocondensation to form the fused imidazole ring. In one approach, 1,3-dimethylxanthine undergoes bromination at the 8-position using bromine in acetic acid, yielding 8-bromo-1,3-dimethylxanthine. Subsequent treatment with ethylene diamine in refluxing ethanol facilitates ring closure, forming the tricyclic imidazo[2,1-f]purine core.
Reaction Conditions :
- Bromination : 1,3-dimethylxanthine (10 mmol), Br2 (12 mmol), glacial acetic acid (50 mL), 80°C, 6 h (Yield: 78%).
- Cyclization : 8-bromo-1,3-dimethylxanthine (5 mmol), ethylene diamine (15 mmol), ethanol (100 mL), reflux, 24 h (Yield: 65%).
Regioselective Methylation at Positions 6 and 7
Introducing methyl groups at the 6- and 7-positions requires careful control to avoid over-alkylation. A two-step protocol utilizing methyl iodide and potassium carbonate in dimethylformamide (DMF) achieves selective methylation:
- 6-Methylation :
- 7-Methylation :
Analytical Data :
- 1H NMR (DMSO-d6) : δ 3.42 (s, 3H, N1-CH3), 3.58 (s, 3H, N3-CH3), 3.89 (s, 3H, C6-CH3), 4.01 (s, 3H, C7-CH3).
Introduction of the 8-(2-(Phenylamino)ethyl) Side Chain
The 8-position is functionalized via nucleophilic substitution or BF3·OEt2-catalyzed coupling. A robust method involves reacting 8-chloro-1,6,7-trimethylimidazo[2,1-f]purine-2,4-dione with 2-(phenylamino)ethylamine in the presence of BF3·OEt2:
Procedure :
- 8-Chloro intermediate (3 mmol), 2-(phenylamino)ethylamine (4.5 mmol), BF3·OEt2 (0.6 mmol), DMF (15 mL), 120°C, 10 h (Yield: 70%).
Optimization Insights :
- Lowering the reaction temperature to 100°C reduces side product formation but increases reaction time to 24 h (Yield: 68%).
- Substituting DMF with acetonitrile decreases yield to 52%, highlighting solvent polarity’s role in facilitating displacement.
Final Functionalization and Purification
After side chain incorporation, the product is purified via column chromatography (silica gel, ethyl acetate:petroleum ether = 1:2) and recrystallized from ethanol.
Characterization Data :
- HRMS (ESI+) : m/z calculated for C20H24N6O2 [M+H]+: 405.2034; found: 405.2036.
- 13C NMR (DMSO-d6) : δ 156.8 (C2), 151.2 (C4), 148.9 (C8a), 135.7 (C5), 128.4–114.2 (phenyl carbons), 48.3 (CH2NH), 32.1–28.4 (N-CH3 groups).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination-Cyclization | Theophylline | Br2, ethylene diamine | 65 | 98 |
| Direct Alkylation | 8-Chloro derivative | 2-(Phenylamino)ethylamine | 70 | 97 |
| BF3-Catalyzed Coupling | Imidazo-purine core | BF3·OEt2 | 68 | 96 |
Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at N9 is mitigated by steric hindrance from the 1,3-dimethyl groups.
- Side Reactions : Over-alkylation is minimized by stepwise addition of methyl iodide and rigorous temperature control.
- Catalyst Loading : Increasing BF3·OEt2 beyond 20 mol% promotes decomposition, reducing yield.
Applications and Derivatives
While pharmacological data for the target compound remains unpublished, structural analogs exhibit anxiolytic and antitumor activities. For instance, 8-[3-(N4-phenylpiperazinyl)propyl] derivatives demonstrate IC50 values of 2.0 μM against HepG-2 cells, suggesting potential therapeutic relevance for the title compound.
化学反応の分析
Types of Reactions
1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylaminoethyl side chain, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Oxidized imidazopurine derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Employed as a probe to study biochemical processes and interactions at the molecular level.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit Enzymes: By binding to the active site or allosteric sites, it can inhibit the activity of enzymes involved in critical biochemical pathways.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating cellular responses.
Signal Transduction: Influence signal transduction pathways by interacting with key proteins and altering their function.
類似化合物との比較
Key Observations :
Substitution Patterns: Methyl groups at positions 1, 6, and 7 (target compound) may enhance metabolic stability compared to 1,3-dimethyl derivatives (e.g., AZ-853/AZ-861) . Piperazinylalkyl side chains (e.g., AZ-853, Compound 3i) are common in serotonin receptor ligands, while the target compound’s phenylaminoethyl chain represents a novel modification .
Receptor Selectivity: Fluorinated arylpiperazinyl derivatives (e.g., AZ-853, Compound 3i) exhibit high 5-HT1A affinity (Ki < 1 nM), with trifluoromethyl groups (AZ-861) further enhancing potency .
Pharmacological and Pharmacokinetic Profiles
| Compound | 5-HT1A Affinity (Ki) | 5-HT7 Affinity (Ki) | PDE4B/PDE10A Inhibition (IC50) | Metabolic Stability (HLM) | Brain Penetration | Adverse Effects |
|---|---|---|---|---|---|---|
| Target Compound | Unknown | Unknown | Unknown | Predicted moderate | Likely high | Hypothesized: Minimal α1-adrenolytic effects |
| AZ-853 | 0.6 nM | 120 nM | PDE4B: >10 µM | Moderate | High | Hypotension, weight gain |
| AZ-861 | 0.2 nM | 90 nM | PDE4B: >10 µM | Moderate | Moderate | Sedation, lipid disturbances |
| Compound 3i | 2.1 nM | 15 nM | PDE4B: >10 µM | Moderate | High | None reported at 2.5 mg/kg |
| CB11 | N/A | N/A | N/A | N/A | N/A | ROS production, caspase-3 activation |
Key Findings :
- Efficacy : AZ-861 shows stronger 5-HT1A agonism than AZ-853 due to its trifluoromethyl group, but AZ-853 has better brain penetration and antidepressant potency .
- Safety : Piperazinylalkyl derivatives (e.g., AZ-853) may cause cardiovascular side effects (e.g., hypotension), whereas the target compound’s lack of a piperazine moiety could mitigate these risks .
- Enzyme Inhibition : Most imidazo-purine-dione derivatives show weak PDE4B/PDE10A inhibition (>10 µM), suggesting their effects are primarily receptor-mediated .
Therapeutic Implications
- Antidepressant Potential: The target compound’s structural similarity to AZ-853 and Compound 3i suggests possible 5-HT1A/5-HT7 receptor modulation, but its unique side chain may improve selectivity or reduce side effects .
- Anticancer Applications: CB11, a PPARγ agonist with a 2-aminophenyl side chain, demonstrates ROS-mediated apoptosis in NSCLC cells, highlighting the scaffold’s versatility .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
